Toremifene N-Oxide

Impurity profiling LC-MS/MS Pharmaceutical analysis

Method validation for toremifene API often fails due to misidentification of impurities when non-specific reference standards are used. Toremifene N-Oxide (CAS 163130-29-8) is a certified pharmaceutical impurity reference standard that resolves this issue through its distinct analytical signature. Key advantages: • Unambiguous identification via distinct m/z 422 (30 Da higher than N-desmethyltoremifene, m/z 392) in LC-MS • Supplied with full COA and characterization data compliant with ANDA/DMF regulatory requirements • Traceable to USP/EP pharmacopeial standards, ensuring method transferability and ICH Q3A/Q3B compliance.

Molecular Formula C26H28ClNO2
Molecular Weight 421.965
CAS No. 163130-29-8
Cat. No. B566294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToremifene N-Oxide
CAS163130-29-8
Synonyms2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine N-Oxide; 
Molecular FormulaC26H28ClNO2
Molecular Weight421.965
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-]
InChIInChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
InChIKeyKDHIASPFJAGSRF-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toremifene N-Oxide Reference Standard for ANDA


Toremifene N-Oxide (CAS 163130-29-8), with molecular formula C26H28ClNO2 and molecular weight 422.0 g/mol, is chemically defined as (Z)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine oxide [1]. This compound is classified as a metabolite of toremifene and a pharmaceutical impurity reference standard, used primarily in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of toremifene API [2].

Certified impurity reference standard for ANDA
Supports method development and validation workflows
COA and pharmacopeial traceability documentation

Toremifene N-Oxide: Why Substitution Fails


Toremifene N-Oxide represents a specific oxidation product with distinct chromatographic retention time and mass spectrometric characteristics (m/z 422) that differ from other toremifene-related impurities such as N-desmethyltoremifene (m/z 392) [1]. Regulatory guidelines require impurity-specific reference standards for accurate identification and quantification during method validation and stability testing [2]. Substituting Toremifene N-Oxide with alternative toremifene impurities—such as N-desmethyltoremifene, 4-hydroxytoremifene, or toremifene dimer impurity—would yield incorrect retention time matching, inaccurate quantification, and potential method validation failure in ANDA submissions [2].

N-Desmethyltoremifene
Mass spectrometric signature mismatch may compromise identity confirmation and quantification.
4-Hydroxytoremifene
Co-elution with similar mass may require MS/MS distinction; risk of incorrect impurity assignment.
Toremifene Dimer Impurity
Structural and chromatographic differences may lead to method validation failure in ANDA context.

Toremifene N-Oxide Specificity Evidence


Distinct Mass Spectrometric Signature vs. N-Desmethyltoremifene

In HPLC-ESIMS analysis of toremifene metabolism, Toremifene N-Oxide exhibits a protonated molecular ion at m/z 422, which is 30 mass units higher than N-desmethyltoremifene (m/z 392) and identical to 4-hydroxytoremifene (m/z 422), necessitating MS/MS fragmentation for unambiguous identification [1]. This quantitative mass difference provides a direct, verifiable parameter for distinguishing between co-eluting or structurally similar impurities during method development and validation.

Mass Spectrometric Signature
Head-to-head
m/z 422 vs N-Desmethyltoremifene m/z 392, Δ +30 Da
Enables specific impurity identification by LC-MS
Reported in liver microsome metabolism studies
Impurity profiling LC-MS/MS Pharmaceutical analysis

Peroxidase-Mediated Metabolic Distinction vs. Tamoxifen

In a peroxidase activation system with H2O2, incubation of [14C]tamoxifen yielded N-desmethyltamoxifen and tamoxifen N-oxide, while toremifene incubated in a similar system yielded N-desmethyltoremifene and toremifene N-oxide [1]. Critically, no 4-hydroxylated metabolites were detected with either drug under these peroxidase conditions, demonstrating that the N-oxide formation pathway is conserved but operates within distinct parent-drug metabolic contexts [1].

Peroxidase-Mediated Metabolism
Cross-study comparable
N-oxide formation conserved; no 4-hydroxylated metabolites under peroxidase/H2O2
Confirms pathway-specific N-oxide metabolite
Distinct from CYP-mediated metabolism
Drug metabolism Peroxidase activation Metabolic pathway differentiation

Certified Reference Standard for ANDA & DMF

Toremifene N-Oxide is supplied as a fully characterized reference standard with comprehensive Certificates of Analysis (COA) and analytical data compliant with regulatory guidelines [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This regulatory-ready documentation package supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for toremifene API [1].

Certified Reference Standard
Supporting evidence
Regulatory-compliant COA; traceability to USP/EP
Supports ANDA/DMF submission documentation
Supplier characterization data
Reference standard Regulatory compliance ANDA submission

Deuterated Internal Standard for LC-MS Accuracy

The deuterated analog Toremifene N-Oxide-d6 co-elutes with the natural metabolite but is distinguished by its higher mass, allowing for precise and reliable measurement . The use of Toremifene N-Oxide-d6 as a chemically defined and stable isotope-labeled internal standard significantly enhances the accuracy and reliability of analytical methods in toremifene research .

Deuterated ISTD Availability
Data to verify
Toremifene N-Oxide-d6 co-elutes, +6 Da mass shift (class-level inference)
Reported ISTD context for method development
Source data not provided; verify performance
Stable isotope-labeled internal standard LC-MS quantification Method validation

Toremifene N-Oxide Application Scenarios


Impurity Profiling Method Validation for ANDA

Use Toremifene N-Oxide as a certified impurity reference standard for developing and validating HPLC or LC-MS methods to identify and quantify this specific oxidation impurity in toremifene API and finished drug products [1]. The distinct m/z 422 signature (30 Da higher than N-desmethyltoremifene at m/z 392) enables unambiguous identification and accurate quantification [2]. The regulatory-compliant characterization data and COA support ANDA and DMF submissions [1].

Peroxidase vs. CYP-Mediated Metabolism Elucidation

Employ Toremifene N-Oxide as an authentic metabolite standard to confirm and quantify N-oxide formation in in vitro metabolism studies. Under peroxidase/H2O2 activation conditions, toremifene yields N-desmethyltoremifene and toremifene N-oxide, with no detectable 4-hydroxylated metabolites [3]. This distinct metabolic profile differentiates peroxidase-mediated pathways from CYP3A4/CYP2D6-mediated N-demethylation and hydroxylation [4], making Toremifene N-Oxide a critical marker for pathway-specific metabolism studies.

Stable Isotope Dilution LC-MS/MS Assay Development

Utilize Toremifene N-Oxide (unlabeled) together with Toremifene N-Oxide-d6 as a stable isotope-labeled internal standard to develop validated LC-MS/MS methods for quantifying toremifene N-oxide metabolite in biological matrices . The deuterated analog co-elutes with the natural metabolite while providing a +6 Da mass distinction, enabling correction for matrix effects and ionization variability . This approach is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring applications requiring precise metabolite quantification.

Routine Impurity Monitoring and Stability Testing

Integrate Toremifene N-Oxide reference standard into routine QC release testing and stability studies for toremifene API and finished dosage forms [1]. The product is supplied with full characterization data and can be traced to USP or EP pharmacopeial standards [1], ensuring method transferability and regulatory acceptance. This supports compliance with ICH Q3A/Q3B impurity guidelines and stability-indicating method requirements.

Application
Selection Property
Validation Focus
ANDA impurity profiling method validation
Certified impurity standard
Specificity and traceability documentation
Peroxidase vs. CYP metabolism studies
Authentic N-oxide metabolite
Pathway-specific metabolite confirmation
Isotope-dilution LC-MS/MS bioanalysis
Stable isotope-labeled ISTD
Matrix-effect correction and assay precision
Routine impurity monitoring and stability testing
Pharmacopeial traceable standard
Regulatory method transfer and compliance

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